Dioleoylphosphatidylthioglycerol

Description

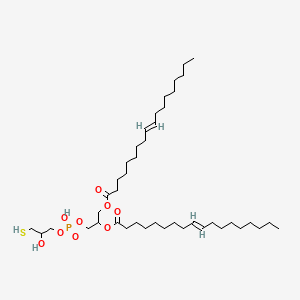

Dioleoylphosphatidylthioglycerol (DOPtG) is a synthetic phospholipid characterized by two oleoyl (18:1 cis-9) fatty acid chains esterified to a thioglycerol backbone. The substitution of an oxygen atom with sulfur in the glycerol moiety distinguishes it from conventional phosphatidylglycerols (PGs).

Properties

CAS No. |

91860-73-0 |

|---|---|

Molecular Formula |

C42H79O9PS |

Molecular Weight |

791.1 g/mol |

IUPAC Name |

[3-[hydroxy-(2-hydroxy-3-sulfanylpropoxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C42H79O9PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(44)48-36-40(37-50-52(46,47)49-35-39(43)38-53)51-42(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43,53H,3-16,21-38H2,1-2H3,(H,46,47)/b19-17+,20-18+ |

InChI Key |

IMPGJFFIJMOUSJ-XPWSMXQVSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

dioleoylphosphatidylthioglycerol |

Origin of Product |

United States |

Comparison with Similar Compounds

Dipalmitoylphosphatidylglycerol (DPPG)

- Structure : Two saturated palmitoyl (16:0) chains attached to a glycerol-phosphate-glycerol head group.

- Key Differences: Acyl Chains: DPPG’s saturated chains confer higher phase transition temperatures (~41°C) compared to DOPtG’s unsaturated oleoyl chains, which lower transition temperatures (<0°C) due to increased membrane fluidity .

- Applications : DPPG is widely used in lung surfactant formulations, whereas DOPtG’s thio-modification may enhance stability in oxidative environments.

Dioleoylphosphatidylglycerol (DOPG)

- Structure : Shares the same unsaturated oleoyl chains as DOPtG but lacks the sulfur substitution in the head group.

- Key Differences :

- Biological Role : DOPG is critical in bacterial membranes and apoptosis signaling; DOPtG’s thio-modification might disrupt protein-lipid interactions in these pathways.

Dioleoylphosphatidylcholine (DOPC)

- Structure : Features oleoyl chains but a zwitterionic choline head group instead of glycerol.

- Key Differences :

- Charge : DOPC is neutral at pH 7, whereas DOPtG is anionic, affecting their roles in membrane curvature and electrostatic interactions .

- Phase Behavior : DOPC’s phase transition temperature (~-20°C) is comparable to DOPtG, but the latter’s sulfur atom may introduce packing defects in lipid bilayers.

Comparative Data Table

| Compound | Acyl Chains | Head Group | Molecular Weight (g/mol) | Charge at pH 7 | Phase Transition Temp (°C) | Key Applications |

|---|---|---|---|---|---|---|

| Dioleoylphosphatidylthioglycerol | 18:1 (Oleoyl) x2 | Thioglycerol | ~791 (estimated)* | Negative | <0 (estimated) | Drug delivery, membrane studies |

| Dipalmitoylphosphatidylglycerol | 16:0 (Palmitoyl) x2 | Glycerol | 721.02 | Negative | ~41 | Lung surfactants, liposomes |

| Dioleoylphosphatidylglycerol | 18:1 (Oleoyl) x2 | Glycerol | 775.04 | Negative | <0 | Bacterial membrane models |

| Dioleoylphosphatidylcholine | 18:1 (Oleoyl) x2 | Choline | 786.11 | Zwitterionic | ~-20 | Liposome formulations, cell membranes |

*Estimated based on DOPG’s molecular weight (775.04 g/mol) with added sulfur mass .

Research Findings and Implications

- Synthesis Challenges : The synthesis of DOPtG likely mirrors methods for asymmetric PGs (e.g., H-phosphonate intermediates), but the thioglycerol moiety requires sulfur-specific coupling agents, as seen in lysobisphosphatidic acid synthesis .

- Analytical Characterization : Chromatographic separation (HILIC-MS) and high-resolution mass spectrometry are critical for distinguishing DOPtG from DOPG, as sulfur substitution alters retention times and fragmentation patterns .

- Biological Interactions: The thio-group may enhance DOPtG’s antioxidant properties or serve as a ligand for sulfur-binding proteins, offering novel applications in targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.